HP-Fortimicin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HP-Fortimicin A is a novel aminoglycoside antibiotic that has shown promising results in various scientific research studies. It is a derivative of fortimicin A, which is a natural product isolated from the fermentation broth of Actinomadura hibisca. HP-Fortimicin A has been synthesized using a unique method, and its potential applications in scientific research have been explored extensively.

Mechanism Of Action

HP-Fortimicin A exerts its antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. It binds to the 16S rRNA of the bacterial ribosome and causes misreading of the genetic code, resulting in the production of non-functional proteins. This leads to bacterial cell death.

Biochemical And Physiological Effects

HP-Fortimicin A has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in bacteria, leading to the production of reactive oxygen species (ROS). It has also been shown to disrupt bacterial membrane integrity, leading to leakage of intracellular contents. HP-Fortimicin A has been shown to have low toxicity towards mammalian cells, making it a potentially safe and effective therapeutic agent.

Advantages And Limitations For Lab Experiments

HP-Fortimicin A has several advantages for use in lab experiments. It has potent antibacterial and antifungal activity, making it useful for investigating the effects of bacterial and fungal infections on various biological systems. It has also been shown to have low toxicity towards mammalian cells, making it a potentially safe and effective therapeutic agent. However, the use of HP-Fortimicin A in lab experiments is limited by its high cost and limited availability.

Future Directions

There are several future directions for research on HP-Fortimicin A. One potential direction is to investigate its potential as a therapeutic agent for bacterial and fungal infections. Another direction is to investigate its potential as a tool for investigating the effects of bacterial and fungal infections on various biological systems. Further research is also needed to investigate the mechanism of action of HP-Fortimicin A and to identify potential targets for its antibacterial and antifungal activity.

Synthesis Methods

The synthesis of HP-Fortimicin A involves the use of a unique methodology that combines the chemical synthesis of the core molecule with enzymatic glycosylation. The core molecule is synthesized using a convergent approach, where the two halves of the molecule are synthesized separately and then combined using a coupling reaction. The glycosylation step involves the use of a glycosyltransferase enzyme, which adds the sugar moiety to the core molecule.

Scientific Research Applications

HP-Fortimicin A has been extensively studied for its potential applications in scientific research. It has been shown to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has also been shown to have antifungal activity against various fungal species. HP-Fortimicin A has been used in various in vitro and in vivo studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

properties

CAS RN |

116184-08-8 |

|---|---|

Product Name |

HP-Fortimicin A |

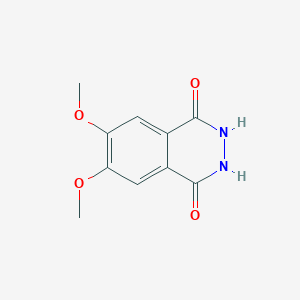

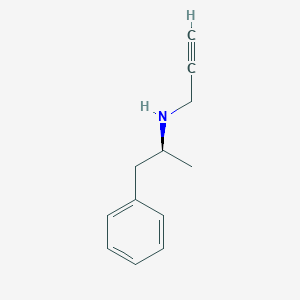

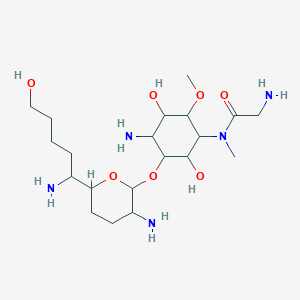

Molecular Formula |

C20H41N5O7 |

Molecular Weight |

463.6 g/mol |

IUPAC Name |

2-amino-N-[4-amino-3-[3-amino-6-(1-amino-5-hydroxypentyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide |

InChI |

InChI=1S/C20H41N5O7/c1-25(13(27)9-21)15-17(29)18(14(24)16(28)19(15)30-2)32-20-11(23)6-7-12(31-20)10(22)5-3-4-8-26/h10-12,14-20,26,28-29H,3-9,21-24H2,1-2H3 |

InChI Key |

HLPKLAAMAKCLSJ-UHFFFAOYSA-N |

SMILES |

CN(C1C(C(C(C(C1OC)O)N)OC2C(CCC(O2)C(CCCCO)N)N)O)C(=O)CN |

Canonical SMILES |

CN(C1C(C(C(C(C1OC)O)N)OC2C(CCC(O2)C(CCCCO)N)N)O)C(=O)CN |

synonyms |

7'-(3-hydroxypropyl)fortimicin A HP-fortimicin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.